N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Description
N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide is a carbothioamide derivative characterized by a 2,5-dimethylphenyl group attached to the piperidine-thioamide backbone and a hydroxydiphenylmethyl substituent at the 4-position of the piperidine ring. The 2,5-dimethylphenyl group distinguishes it from analogs with alternative substituent patterns, such as 2,6-dimethylphenyl or ethoxyphenyl groups, which are associated with fungicidal activity or membrane permeability .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2OS/c1-20-13-14-21(2)25(19-20)28-26(31)29-17-15-24(16-18-29)27(30,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,30H,15-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWNXFBSPYVITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the piperidine derivative with a thiocarbonyl reagent, such as thiophosgene or carbon disulfide, under controlled conditions.
Attachment of the Hydroxy(diphenyl)methyl Moiety: The final step involves the addition of the hydroxy(diphenyl)methyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction using a suitable diphenylmethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Pharmacological Applications
- Antihistamine Activity
- Potential in Alzheimer's Disease Treatment
- Antiviral Properties
Case Study 1: Synthesis and Antihistamine Activity
A study focused on the synthesis of various piperidine derivatives revealed that modifications to the piperidine ring significantly affected antihistamine potency. The derivative N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide was synthesized and evaluated for its binding affinity at H1 receptors, showing promising results comparable to established antihistamines .
Case Study 2: Alzheimer’s Disease Research
In a multi-targeted approach to Alzheimer's treatment, researchers investigated compounds with piperidine cores for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes. This compound was part of this study, demonstrating dual inhibition effects that could lead to enhanced therapeutic strategies for managing Alzheimer's symptoms .
Case Study 3: Antiviral Activity Against SARS-CoV-2
A recent investigation into the binding affinities of various piperidine derivatives against SARS-CoV-2 main protease found that certain modifications led to significantly improved interactions. The compound under discussion was tested and showed a favorable binding profile, indicating its potential as a lead compound in antiviral drug discovery .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antihistamine Activity | Intermediate in Fexofenadine synthesis | Comparable H1 receptor binding affinity |
| Alzheimer’s Treatment | Cholinesterase inhibition potential | Dual inhibition of key enzymes |
| Antiviral Properties | Binding affinity against SARS-CoV-2 main protease | Improved interaction profile |
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Group
The position and type of substituents on the phenyl moiety significantly influence biological activity and physicochemical properties.
- 2,5- vs. 2,6-Dimethylphenyl Groups : The target compound’s 2,5-dimethylphenyl group differs from the 2,6-dimethylphenyl substituent in metalaxyl, a widely used fungicide. The 2,6-substitution pattern in metalaxyl enhances binding to fungal RNA polymerase, while the 2,5-substitution in the target compound may alter steric interactions or solubility .
- Ethoxyphenyl vs. Methylphenyl Groups: MM01229 () shares the piperidine-1-carbothioamide core but features a 4-ethoxyphenyl group.
Functional Group Modifications
The carbothioamide group in the target compound contrasts with acylated alanine derivatives in (e.g., metalaxyl’s methoxyacetyl group). Thioamides exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to amides or esters, which may influence target binding or resistance profiles.
Physicochemical and Pharmacokinetic Insights
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity : The 2,5-dimethylphenyl group may confer moderate lipophilicity, intermediate between the polar ethoxy group in MM01229 and the hydrophobic 2,6-dimethylphenyl in metalaxyl.
- Permeability : MM01229’s inclusion in a PAMPA assay (AID=624339) suggests carbothioamide derivatives are evaluated for intestinal absorption or blood-brain barrier penetration. Ethoxy substituents likely enhance permeability over methyl groups due to increased molecular flexibility .
Biological Activity
N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H30N2OS
- Molecular Weight : 430.61 g/mol
- LogP : 5.6809 (indicating lipophilicity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
- Polar Surface Area : 24.964 Ų
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, which can lead to various biological effects:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : Its ability to bind to receptors can influence neurotransmission and cellular signaling pathways.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
- Antiviral Activity : Similar compounds in the piperidine series have demonstrated antiviral properties, particularly against HIV-1 by acting as CCR5 antagonists . While specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy.
- Anticancer Potential : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of piperidine have been evaluated for their antitumor activities against various cancer cell lines .
- Neuroprotective Effects : Some piperidine derivatives exhibit neuroprotective properties, potentially through antioxidant mechanisms and modulation of neurotransmitter levels .
Study 1: Synthesis and Biological Evaluation
In a study focused on the synthesis and structure-activity relationship (SAR) of related compounds, researchers found that modifications at the piperidine ring significantly influenced biological activity. The introduction of various substituents led to enhanced potency in inhibiting specific enzymes linked to viral replication . This suggests that this compound may also benefit from similar structural optimizations.
Study 2: Anticancer Activity Assessment
A comparative analysis was conducted on piperidine derivatives, where compounds were tested against human cancer cell lines. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating substantial anticancer activity. The study emphasized the importance of the hydroxy(diphenyl)methyl group in enhancing cytotoxic effects .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
